molecular formula C5H15N3 B145443 N-(2-Aminoethyl)-1,3-propanediamine CAS No. 128364-91-0

N-(2-Aminoethyl)-1,3-propanediamine

Cat. No.: B145443
CAS No.: 128364-91-0
M. Wt: 117.19 g/mol
InChI Key: DTSDBGVDESRKKD-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-1,3-propanediamine: is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile building block in organic synthesis. This compound is used in various applications, including the synthesis of polymers, pharmaceuticals, and as a curing agent for epoxy resins.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-(2-Aminoethyl)-1,3-propanediamine involves the reductive amination of 1,3-diaminopropane with acetaldehyde, followed by hydrogenation. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

    Alkylation of Amines: Another method involves the alkylation of ethylenediamine with 1,3-dibromopropane. This reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrobromic acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and high yield. The use of continuous flow reactors and optimized catalysts can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Condensation Reactions: N-(2-Aminoethyl)-1,3-propanediamine can undergo condensation reactions with carbonyl compounds to form Schiff bases. These reactions typically occur under mild conditions and can be catalyzed by acids or bases.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles. For example, it can react with alkyl halides to form substituted amines.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be oxidized to form corresponding imines or reduced to form secondary amines under appropriate conditions.

Common Reagents and Conditions:

    Condensation: Carbonyl compounds (e.g., aldehydes, ketones), acid or base catalysts.

    Substitution: Alkyl halides, bases (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).

    Reduction: Reducing agents (e.g., hydrogen gas with Pd/C, sodium borohydride).

Major Products:

    Schiff Bases: Formed from condensation reactions.

    Substituted Amines: Formed from nucleophilic substitution reactions.

    Imines and Secondary Amines: Formed from oxidation and reduction reactions, respectively.

Scientific Research Applications

Chemistry: N-(2-Aminoethyl)-1,3-propanediamine is used as a building block in the synthesis of various organic compounds, including polymers and complex molecules. It is also used in the preparation of chelating agents and ligands for metal ion coordination.

Biology: In biological research, this compound is used to modify biomolecules and surfaces to enhance their interaction with cells and proteins. It is also employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors. Its ability to form stable complexes with metal ions makes it useful in drug delivery systems.

Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins, improving their mechanical properties and thermal stability. It is also used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1,3-propanediamine depends on its application. In chemical reactions, its amine groups can act as nucleophiles, attacking electrophilic centers in other molecules. In biological systems, it can interact with proteins and enzymes, modifying their activity or stability. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action in various applications.

Comparison with Similar Compounds

    Ethylenediamine: A simpler diamine with two primary amine groups. It is used in similar applications but lacks the additional carbon chain present in N-(2-Aminoethyl)-1,3-propanediamine.

    1,3-Diaminopropane: Another diamine with a similar structure but without the ethyl group. It is used in the synthesis of polymers and as a curing agent.

    N-(2-Aminoethyl)piperazine: A cyclic diamine with similar reactivity but different structural properties.

Uniqueness: this compound is unique due to its combination of linear and branched structure, providing flexibility in its applications. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

N'-(2-aminoethyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15N3/c6-2-1-4-8-5-3-7/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDBGVDESRKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065522
Record name N-(2-Aminoethyl)-1,3-propanediamine
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Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13531-52-7
Record name 3-(Aminopropyl)ethylenediamine
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URL https://commonchemistry.cas.org/detail?cas_rn=13531-52-7
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1-(2-aminoethyl)-
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Record name N-(2-Aminoethyl)-1,3-propanediamine
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Record name N-(2-aminoethyl)-1,3-propanediamine
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Record name N-(2-AMINOETHYL)-1,3-PROPANEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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